molecular formula C8H9N3S B7890335 (2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride

(2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride

Cat. No.: B7890335
M. Wt: 179.24 g/mol
InChI Key: PHOLIFLKGONSGY-CSKARUKUSA-N
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Description

“(2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride” is used in the synthesis of benzothiazolium azo dyes . It is a chromogenic reagent used for the determination of cholesterol, benzodiazepines, and enzyme activity . As an electrophilic coupling reagent, it is used in the spectrophotometric determination of chloramine-B (CAB) and other residual chlorine content in various environmental water samples .


Synthesis Analysis

The synthesis of hydrazone compounds has been explored in various studies . An efficient multigram procedure for the synthesis of large hydrazone-linked molecular cages has been reported . Another study discussed the synthesis and crystal structure of aromatic hydrazone compounds containing pyrazole .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H10ClN3S . The InChI Key is OEZPVSPULCMUQB-UHFFFAOYSA-N . The SMILES string is Cl.CN1C(SC2=CC=CC=C12)=NN .


Chemical Reactions Analysis

Hydrazone compounds have been shown to exhibit diverse biological activities . They have been employed as corrosion inhibitors for mild steel and iron . They have also been shown to possess photoprotective capacities . A study discussed the in silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies .


Physical and Chemical Properties Analysis

“this compound” is a powder . It is soluble in water, dimethyl sulfoxide, and methanol . It is incompatible with strong oxidizing agents .

Mechanism of Action

The mechanism of action of hydrazone compounds has been explored in various studies . A study discussed the nucleophilic addition of hydrazine - The Wolff-Kishner Reaction . Another study discussed the in silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies .

Safety and Hazards

The safety data sheet of a similar compound, Hydroxyzine hydrochloride, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It may damage fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and storing locked up .

Properties

IUPAC Name

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOLIFLKGONSGY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-67-2
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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